An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dihydro-1H-2-benzopyran-6-ylmethanol
An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dihydro-1H-2-benzopyran-6-ylmethanol
Abstract: This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 3,4-Dihydro-1H-2-benzopyran-6-ylmethanol, a substituted isochroman derivative. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes theoretical predictions based on its chemical structure, data from analogous compounds, and established principles of physical organic chemistry. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into its molecular characteristics and outlining robust experimental protocols for empirical validation. The guide covers molecular identity, predicted physicochemical parameters (LogP, pKa, solubility), a theoretical spectroscopic profile (NMR, IR, MS), and detailed methodologies for their determination, thereby providing a predictive framework for its application in synthetic and medicinal chemistry.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure and molecular formula. 3,4-Dihydro-1H-2-benzopyran-6-ylmethanol belongs to the isochroman class of heterocyclic compounds, which are structural isomers of the more common chromans.[1] The isochroman core is characterized by a bicyclic system where a benzene ring is fused to a tetrahydropyran ring with the oxygen atom at the 2-position.
The specific substitution pattern of the title compound—a methanol group at the 6-position—imparts key functionalities that dictate its chemical behavior and physical properties.
Key Identifiers:
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IUPAC Name: (3,4-Dihydro-1H-isochromen-6-yl)methanol
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Molecular Formula: C₁₀H₁₂O₂
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Molecular Weight: 164.20 g/mol
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CAS Number: 100345-73-3
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Canonical SMILES: C1OCC2=CC(=C(C=C2)CO)C1
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InChI Key: YWJBLYJAPSCQPE-UHFFFAOYSA-N
The molecular weight is a calculated value derived from the molecular formula by summing the standard atomic weights of each constituent atom as provided by the International Union of Pure and Applied Chemistry (IUPAC).[2]
Caption: Molecular structure with key functional regions highlighted.
Predicted Physicochemical Properties
The utility of a compound in drug discovery and development is heavily influenced by its physicochemical profile. Properties such as lipophilicity, acidity, and solubility are critical determinants of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. The following properties are predicted based on the molecule's structure.
| Property | Predicted Value / Description | Rationale & Significance in Drug Development |
| Physical State | Colorless to light yellow solid or viscous oil | Affects handling, formulation, and storage requirements. |
| Octanol-Water Partition Coefficient (XLogP3-AA) | 1.6 - 2.0 | XLogP3 is a widely used computational method for estimating lipophilicity.[3][4] A value in this range suggests moderate lipophilicity, often a desirable trait for balancing membrane permeability with aqueous solubility. |
| Acid Dissociation Constant (pKa) | ~16-18 (Alcoholic Proton) | The primary benzylic alcohol is a very weak acid, similar to other alcohols.[5] Its pKa is generally not physiologically relevant for ionization, but the hydroxyl group can act as a crucial hydrogen bond donor and acceptor, influencing receptor binding and solubility. |
| Aqueous Solubility | Sparingly soluble to slightly soluble | The presence of the polar hydroxymethyl group allows for hydrogen bonding with water, but the larger, nonpolar bicyclic aromatic core limits overall solubility.[6] This balance is critical for achieving sufficient bioavailability. |
| Melting Point | 110 - 130 °C (estimated) | The ability to form intermolecular hydrogen bonds via the hydroxyl group suggests a relatively high melting point for its molecular weight. This is comparable to related structures like 3,4-Dihydro-6-methoxy-3,7-dimethyl-1H-2-benzopyran-8-ol (m.p. 122 °C).[7] |
| Boiling Point | >300 °C (estimated) | Significant intermolecular forces (hydrogen bonding, dipole-dipole) predict a high boiling point.[5] |
| Polar Surface Area (PSA) | 29.5 Ų | Calculated for similar structures[3][8], this value suggests good potential for passive oral absorption and blood-brain barrier penetration. |
Theoretical Spectroscopic Profile for Structural Verification
Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. The following is a predicted spectroscopic profile for 3,4-Dihydro-1H-2-benzopyran-6-ylmethanol.
Proton Nuclear Magnetic Resonance (¹H NMR)
The predicted ¹H NMR spectrum provides a unique fingerprint of the molecule's proton environments.[9]
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δ 7.0-7.2 ppm (m, 3H): Aromatic protons on the benzene ring. The multiplicity will be complex due to their coupling with each other.
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δ 4.65 ppm (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).
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δ 4.58 ppm (s, 2H): Methylene protons at the 1-position of the isochroman ring (-O-CH₂-Ar).
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δ 3.90 ppm (t, 2H): Methylene protons at the 3-position (-O-CH₂-CH₂-).
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δ 2.85 ppm (t, 2H): Methylene protons at the 4-position (-CH₂-Ar).
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δ 1.5-2.5 ppm (br s, 1H): Hydroxyl proton (-OH). This signal is often broad and its chemical shift is dependent on solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.[10]
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3200-3500 cm⁻¹ (broad): O-H stretching vibration from the alcohol group, broadened due to hydrogen bonding.
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3000-3100 cm⁻¹ (medium): Aromatic C-H stretching.
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2850-2960 cm⁻¹ (medium): Aliphatic C-H stretching from the methylene groups in the tetrahydropyran ring.
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1600 & 1480 cm⁻¹ (sharp): C=C stretching vibrations within the aromatic ring.
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1050-1150 cm⁻¹ (strong): C-O stretching from the ether linkage and the primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structural elucidation.[11][12]
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Molecular Ion (M⁺): m/z = 164.20. This corresponds to the exact molecular weight of the compound.
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Key Fragments:
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m/z = 147: Loss of a hydroxyl radical (•OH).
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m/z = 133: Loss of the hydroxymethyl group (•CH₂OH).
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m/z = 118: Retro-Diels-Alder fragmentation or subsequent losses from the primary fragments.
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Experimental Methodologies for Physicochemical Characterization
To move from prediction to empirical fact, rigorous and validated experimental protocols are essential. The following section details standard operating procedures for determining the key physicochemical properties discussed.
Caption: A logical workflow for the empirical characterization of a novel compound.
Protocol: Determination of Partition Coefficient (LogP) by HPLC
This method offers a faster alternative to the traditional shake-flask method and is well-suited for drug discovery settings. It correlates a compound's retention time on a reverse-phase HPLC column with its LogP value.
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Rationale: The reverse-phase column (e.g., C18) is nonpolar. Lipophilic compounds interact more strongly and thus have longer retention times. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be accurately interpolated.
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Methodology:
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System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent like acetonitrile or methanol.
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Calibration: Prepare a set of 5-7 standard compounds with known LogP values that bracket the expected LogP of the analyte. Inject each standard individually and record its retention time (t_R).
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Calibration Curve: Plot the known LogP values of the standards against their measured log(k), where k = (t_R - t_0) / t_0. (t_0 is the column dead time). A linear regression of this plot yields the calibration curve.
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Sample Analysis: Prepare a stock solution of 3,4-Dihydro-1H-2-benzopyran-6-ylmethanol in the mobile phase. Inject the sample and measure its retention time.
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Calculation: Calculate log(k) for the test compound and use the calibration curve equation to determine its LogP value.
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Self-Validation: The linearity of the calibration curve (R² > 0.98) validates the system's performance. Running a quality control standard with a known LogP during the analysis ensures accuracy.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method - OECD 105)
This is the gold-standard method for determining thermodynamic solubility.
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Rationale: This method ensures that a true equilibrium is reached between the solid compound and its saturated aqueous solution, providing the most accurate measure of solubility.
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Methodology:
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Sample Preparation: Add an excess amount of the solid compound to a vial containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation.
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Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium.
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Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
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Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS.
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Result Expression: The solubility is reported in units of mass per volume (e.g., µg/mL or mg/L) or molarity (e.g., µM or mM).
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Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. Analysis of samples taken at different time points (e.g., 24h and 48h) should yield consistent results, confirming that equilibrium has been reached.
Conclusion
3,4-Dihydro-1H-2-benzopyran-6-ylmethanol is an isochroman derivative with a predicted physicochemical profile suggesting its potential as a versatile building block in medicinal and materials chemistry. Its moderate lipophilicity, potential for hydrogen bonding, and predicted aqueous solubility position it as an interesting scaffold for further synthetic exploration. While this guide provides a robust theoretical foundation, it is imperative that these predicted values are validated through rigorous experimentation. The detailed protocols provided herein offer a clear and reliable path for researchers to generate empirical data, ensuring the confident application of this compound in future research and development endeavors.
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